molecular formula C36H64O2 B579008 Linoleyl linoleate CAS No. 17673-62-0

Linoleyl linoleate

Cat. No.: B579008
CAS No.: 17673-62-0
M. Wt: 528.9 g/mol
InChI Key: BWPODKUVJMQURN-UHFFFAOYSA-N
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Description

Linoleyl linoleate is a compound formed by the esterification of linoleic acid and linoleyl alcohol. It is a colorless to light yellow liquid with good stability and low volatility. This compound is insoluble in water but can be dissolved in organic solvents .

Mechanism of Action

Target of Action

Linoleyl linoleate, a derivative of linoleic acid, primarily targets the enzyme linoleoyl-CoA desaturase . This enzyme plays a crucial role in converting types of fatty acids, which are essential nutrients in the human body .

Mode of Action

Linoleoyl-CoA desaturase catalyzes the chemical reaction involving linoleoyl-CoA, an electron acceptor AH2, and O2 . The products of this reaction are gamma-linolenoyl-CoA, the reduction product A, and H2O . This interaction results in the conversion of linoleic acid to gamma-linolenic acid .

Biochemical Pathways

Linoleic acid, the precursor of this compound, is involved in several biochemical pathways. It is a precursor to arachidonic acid with elongation and unsaturation . Arachidonic acid is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These compounds play significant roles in various physiological processes, including inflammation and pain signaling.

Pharmacokinetics

It’s known that linoleic acid, from which this compound is derived, is typically insoluble in water but soluble in many organic solvents . This suggests that this compound may have similar properties, potentially affecting its bioavailability.

Result of Action

The action of this compound, through its interaction with linoleoyl-CoA desaturase, results in the production of gamma-linolenoyl-CoA . This compound is involved in various physiological processes, including inflammation and pain signaling . Additionally, linoleate has been shown to regulate the proinflammatory cytokine IL8 via the JNK and nuclear factor kappa B pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the activity of linoleoyl-CoA desaturase . Additionally, dietary intake and metabolism can influence the levels of linoleic acid and, by extension, this compound in the body

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleyl linoleate is typically synthesized through an esterification reaction between linoleic acid and linoleyl alcohol. The reaction is catalyzed by a suitable catalyst and carried out at an appropriate temperature and pressure .

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Linoleyl linoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Linoleyl linoleate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Linoleyl linoleate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of linoleic acid and linoleyl alcohol, which imparts specific chemical and physical properties that are valuable in various applications.

Properties

CAS No.

17673-62-0

Molecular Formula

C36H64O2

Molecular Weight

528.9 g/mol

IUPAC Name

octadeca-9,12-dienyl octadeca-9,12-dienoate

InChI

InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3

InChI Key

BWPODKUVJMQURN-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

LINOLEYL LINOLEATE

Origin of Product

United States

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